"synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide"
An In-Depth Technical Guide to the Synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide, a molecule of interest in medicinal chemistry and drug discovery due to its complex stereochemistry and potential biological activity. The synthetic strategy is modular, beginning with the construction of the 2-methylquinoline-4-carboxylic acid precursor via the Doebner reaction. Subsequent catalytic hydrogenation yields the saturated decahydroquinoline core, with a critical discussion on the resulting stereoisomers. The final amide coupling with butan-2-amine is detailed using established peptide chemistry protocols. This guide emphasizes the rationale behind experimental choices, providing detailed, step-by-step methodologies and visual aids to ensure clarity and reproducibility. All proposed steps are supported by authoritative references from the scientific literature.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule, N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide, logically deconstructs the compound into readily accessible starting materials. The primary disconnection is at the amide bond, yielding 2-methyl-decahydroquinoline-4-carboxylic acid and butan-2-amine. The saturated heterocyclic carboxylic acid can be further simplified to its aromatic precursor, 2-methylquinoline-4-carboxylic acid, which is accessible through the well-established Doebner reaction from an aniline, an aldehyde, and pyruvic acid. This multi-step approach offers a robust and adaptable route to the target compound and its analogues.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the 2-Methyl-decahydroquinoline-4-carboxylic Acid Intermediate
Part A: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Doebner Reaction
The Doebner reaction provides a classical and efficient method for the synthesis of quinoline-4-carboxylic acids.[1][2] This one-pot condensation reaction involves an aniline, an aldehyde, and pyruvic acid. For the synthesis of the 2-methyl substituted quinoline, pyruvic acid serves a dual role as both the source of the carboxylic acid and the C2-methyl group. The reaction of an aniline with two equivalents of pyruvic acid can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives.
Experimental Protocol: Doebner Reaction
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a substituted aniline (1.0 eq.) and ethanol.
Reagent Addition: To this solution, add pyruvic acid (2.0 eq.). The order of addition can be crucial in minimizing side product formation.[2]
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-methylquinoline-4-carboxylic acid.
Parameter
Condition
Rationale
Reactants
Aniline, Pyruvic Acid
Commercially available and foundational for the Doebner synthesis.
Solvent
Ethanol
A common and effective solvent for the Doebner reaction.
Temperature
Reflux
Provides the necessary activation energy for the condensation and cyclization steps.
Purification
Filtration & Recrystallization
Often yields a product of high purity, simplifying downstream processing.
Part B: Catalytic Hydrogenation to 2-Methyl-decahydroquinoline-4-carboxylic Acid
The reduction of the quinoline ring system to the corresponding decahydroquinoline is a critical step that introduces multiple stereocenters. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For the hydrogenation of quinoline-4-carboxylic acid to decahydroquinoline-4-carboxylic acid, a rhodium on alumina (Rh/Al2O3) catalyst has been shown to be effective.[3] Other catalysts such as platinum on carbon (Pt/C) or ruthenium on alumina (Ru/Al2O3) are also viable options.[4][5]
Experimental Protocol: Catalytic Hydrogenation
Catalyst Preparation: In a high-pressure hydrogenation vessel, suspend 2-methylquinoline-4-carboxylic acid (1.0 eq.) in a suitable solvent such as acetic acid.[3]
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-5 bar) and heat to the appropriate temperature (e.g., 80-100 °C).[3][5] Maintain vigorous stirring.
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent can be removed under reduced pressure. The resulting product will likely be a mixture of diastereomers, which may require separation by fractional crystallization or column chromatography.
Stereochemical Considerations: The hydrogenation of the substituted quinoline ring will generate multiple chiral centers, leading to a mixture of cis- and trans-fused decahydroquinoline diastereomers. The ratio of these isomers is dependent on the catalyst, solvent, and reaction conditions. For applications where a single stereoisomer is required, stereoselective synthesis methods, such as those employing chiral auxiliaries or stereodivergent cyclization strategies, should be considered.[6][7]
Amide Coupling: Synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
The final step in the synthesis is the formation of the amide bond between the 2-methyl-decahydroquinoline-4-carboxylic acid and butan-2-amine. This is a standard transformation in organic and medicinal chemistry, and several reliable coupling reagents are available. Carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[8][9] The use of an additive like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if a single stereoisomer of the carboxylic acid is used.[10]
An In-Depth Technical Guide to N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide is a complex heterocyclic molecule belonging to the quinoline carboxamide class of com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide is a complex heterocyclic molecule belonging to the quinoline carboxamide class of compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a putative synthesis pathway, and potential applications, grounded in the broader context of quinoline carboxamide research. As a Senior Application Scientist, the following sections are designed to offer both foundational knowledge and actionable insights for professionals in the field.
Chemical Identity and Properties
The definitive identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. For N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide, this is:
This unique numerical identifier is crucial for unambiguous database searches and regulatory compliance. The fundamental properties of this compound are summarized in the table below.
A closely related analog, N-(butan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, possesses the CAS number 1134943-10-4, highlighting the importance of specifying the saturation level of the quinoline ring system[2].
Synthesis Protocol: A Mechanistic Approach
Step 1: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Core Synthesis
The Pfitzinger reaction is a classic and reliable method for constructing the quinoline-4-carboxylic acid scaffold. This step involves the condensation of an isatin derivative with a carbonyl compound.
Rationale: This reaction is chosen for its efficiency in creating the core quinoline structure from readily available starting materials.
Protocol:
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin and a suitable acetophenone derivative in a mixture of ethanol and aqueous potassium hydroxide.
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid derivative.
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling to Introduce the Butan-2-yl-carboxamide Moiety
With the carboxylic acid in hand, the next crucial step is the amide bond formation with butan-2-amine. Peptide coupling reagents are employed here to ensure a high-yield and clean reaction.
Rationale: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are standard for minimizing side reactions and facilitating the formation of the stable amide linkage.
Protocol:
Suspend the synthesized quinoline-4-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Add EDC and HOBt to the suspension and stir for 20-30 minutes at room temperature to activate the carboxylic acid.
Add butan-2-amine to the reaction mixture, followed by a tertiary amine base like triethylamine (TEA) to neutralize the formed HCl.
Allow the reaction to proceed at room temperature for 12-24 hours.
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
Purify the crude product by column chromatography on silica gel.
Step 3: Catalytic Hydrogenation for Decahydroquinoline Formation
The final step involves the complete saturation of the quinoline ring system to yield the decahydro- derivative.
Rationale: Catalytic hydrogenation is a powerful and clean method for reducing aromatic systems. The choice of catalyst and conditions is critical for achieving complete saturation without cleaving the newly formed amide bond.
Protocol:
Dissolve the N-(butan-2-yl)-2-methyl-quinoline-4-carboxamide in a suitable solvent like ethanol or acetic acid.
Add a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina.
Place the reaction vessel in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
Pressurize the system with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).
Monitor the reaction by observing the cessation of hydrogen uptake.
Once complete, carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the final product, N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide.
Experimental Workflow Visualization
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide.
Potential Applications and Broader Significance
The quinoline carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This structural motif is present in a wide array of biologically active compounds with diverse therapeutic applications.
Antimalarial Activity: A significant body of research has focused on quinoline-4-carboxamide derivatives as potent antimalarial agents. These compounds have shown efficacy against blood-stage Plasmodium falciparum, with some exhibiting novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2)[3].
Anticancer Properties: Novel quinoline-4-carboxamide derivatives have been designed and synthesized as potential anticancer agents. For instance, some have been shown to target PDK1 to overcome chemoresistance in colorectal cancer[4]. The versatility of this scaffold allows for the development of compounds that can potentiate apoptosis in cancer cells.
Antibacterial and Antiviral Activity: The quinoline ring system is a core component of many antibacterial and antiviral drugs. Research has demonstrated that novel quinoline carboxamide derivatives exhibit activity against various microorganisms[5].
Enzyme Inhibition: Certain 4-amino-8-quinoline carboxamides have been identified as novel, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38, which is a target for various diseases[6].
Given the established biological activities of the broader quinoline carboxamide class, it is plausible that N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide could be investigated for similar therapeutic properties. The specific stereochemistry of the butan-2-yl group and the saturated decahydroquinoline core would likely confer unique pharmacological and pharmacokinetic profiles, making it a compound of interest for further screening and development.
Conclusion
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide, identified by CAS number 1240526-32-2, is a compound with a complex and potentially bioactive structure. While specific research on this molecule is limited, its chemical nature places it within the highly significant class of quinoline carboxamides. The synthetic pathway outlined in this guide provides a practical framework for its preparation, enabling further investigation into its physicochemical properties and biological activities. For researchers and drug development professionals, this compound represents an intriguing target for exploration within the vast and therapeutically rich landscape of heterocyclic chemistry.
References
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. [Link]
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC. [Link]
(PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. [Link]
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 | Journal of Medicinal Chemistry - ACS Publications. [Link]
Comprehensive Structure Elucidation of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
Executive Summary The structural elucidation of highly substituted, stereochemically dense bicyclic systems remains a formidable challenge in modern analytical chemistry. N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of highly substituted, stereochemically dense bicyclic systems remains a formidable challenge in modern analytical chemistry. N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (Chemical Formula:
C15H28N2O
) represents a complex synthetic scaffold containing five distinct stereocenters: three within the decahydroquinoline core (C2, C4a, C8a), one at the C4 carboxamide attachment, and one exocyclic stereocenter on the sec-butyl group.
This whitepaper provides an in-depth, self-validating methodological framework for elucidating the complete 2D connectivity, relative stereochemistry, and absolute configuration of this molecule. By integrating high-resolution mass spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mosher’s derivatization, and Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT), researchers can unambiguously resolve all 32 possible stereoisomeric states.
Elucidation Strategy & Workflow
To prevent compounding errors during structural assignment, the elucidation must follow a strict causal logic: Planar Connectivity
→
Conformational Analysis
→
Relative Stereochemistry
→
Absolute Configuration .
Fig 1. Comprehensive workflow for the structural elucidation of decahydroquinoline derivatives.
Step 1: Planar Connectivity & Functional Group Mapping
High-Resolution Mass Spectrometry (HRMS)
The initial step requires confirming the exact mass to establish the molecular formula. Electrospray ionization (ESI-HRMS) in positive mode yields an
[M+H]+
ion at m/z 253.2274, confirming the formula
C15H28N2O
(calculated 253.2279,
Δ
= -1.9 ppm). This dictates a degree of unsaturation of 3 (one carbonyl double bond and two rings).
1D and 2D NMR Strategy
Because the decahydroquinoline ring consists entirely of
sp3
hybridized carbons with heavily overlapping aliphatic signals, 1D
1H
NMR alone is insufficient. We rely on a synergistic 2D NMR approach:
HSQC (Heteronuclear Single Quantum Coherence): Maps every proton to its directly attached carbon, resolving the heavily overlapped 1.20–2.00 ppm aliphatic region.
COSY (Correlation Spectroscopy): Traces the contiguous
H−C−C−H
spin systems. For this molecule, COSY traces the entire perimeter of the decahydroquinoline ring from C2 through C8a, and independently maps the sec-butyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): Bridges the isolated spin systems. Crucially, HMBC correlations from the C4 proton and the sec-butyl
1′−CH
proton to the carbonyl carbon (~174.5 ppm) confirm the exact placement of the exocyclic amide bond.
Step 2: Relative Stereochemistry Elucidation
The decahydroquinoline core presents a classic stereochemical puzzle. The ring fusion (C4a and C8a) can be either cis or trans.
Ring Fusion Analysis (J-Coupling & Chemical Shifts)
Trans-decahydroquinolines possess a rigid, locked chair-chair conformation, whereas cis-fused systems can undergo conformational flipping (between N-endo and N-exo conformers) [1]. The
3JH4a,H8a
coupling constant is diagnostic: a large coupling (~11.0 Hz) indicates a trans-diaxial relationship, confirming a trans-fused ring system. Furthermore, specific
13C
NMR chemical shift patterns at the ring junctions (C4a and C8a) serve as highly reliable predictive tools for decahydroquinoline stereochemistry [2].
Substituent Orientation via NOESY
Once the rigid trans-fusion is established, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to determine the axial/equatorial positions of the C2 methyl and C4 carboxamide groups.
C2-Methyl: A strong NOE cross-peak between the axial H-8a and H-2 indicates that H-2 is also axial (syn-diaxial relationship), placing the C2-methyl group in the equatorial plane.
C4-Carboxamide: An NOE between H-4 and the axial H-4a or H-2 confirms the orientation of the C4 substituent.
Fig 2. Logical decision tree for determining relative and absolute stereocenters.
Step 3: Absolute Configuration Determination
Because highly lipophilic decahydroquinolines often resist crystallization (rendering X-ray crystallography unviable), we employ two orthogonal, self-validating solution-phase techniques.
Mosher's Method for Secondary Amines
The absolute configuration of the decahydroquinoline core can be determined by derivatizing the secondary amine (N1) using Mosher's acid chloride (MTPA-Cl). By synthesizing both the (R)- and (S)-MTPA amides, the differential chemical shifts (
ΔδSR
) of the neighboring protons (H-2, H-8a) are analyzed. The conformational rigidity of the MTPA amide allows for an unambiguous assignment of the absolute configuration at the chiral centers adjacent to the nitrogen [3].
To assign the absolute configuration of the sec-butyl group—which is too distant from the N1-Mosher amide to show reliable
Δδ
effects—VCD is utilized. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions [4].
By comparing the experimental VCD spectrum against theoretical spectra generated via Density Functional Theory (DFT) (e.g., using the B3LYP functional and 6-31G(d) basis set), the absolute 3D geometry of the entire molecule is confirmed without the need for crystallization [5].
Consolidated Experimental Protocols
Protocol A: Multidimensional NMR Acquisition
Sample Preparation: Dissolve 15 mg of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide in 600 µL of
CDCl3
(100% atom D, containing 0.03% v/v TMS as an internal standard).
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe to maximize signal-to-noise ratio for the heavily coupled aliphatic protons.
NOESY: Mixing time (
τm
) set to 300 ms to capture long-range through-space interactions without severe spin diffusion.
Processing: Apply zero-filling and a squared sine-bell apodization function for 2D spectra to enhance resolution.
Protocol B: VCD Measurement and DFT Calculation
VCD Measurement: Dissolve 10 mg of the compound in 150 µL of
CDCl3
. Inject into a
BaF2
liquid cell (100 µm path length). Acquire the VCD spectrum on a ChiralIR spectrometer (resolution 4
cm−1
, 4-hour accumulation).
Conformational Search: Perform a molecular mechanics conformational search (e.g., Monte Carlo multiple minimum method using OPLS_2005 force field) for the chosen enantiomer.
DFT Optimization: Optimize the lowest-energy conformers using Gaussian software at the B3LYP/6-31G(d) level.
Spectral Simulation: Calculate the theoretical IR and VCD frequencies, apply a Lorentzian band shape (half-width ~8
cm−1
), and overlay with the experimental data to assign absolute configuration.
Data Presentation
The following table summarizes a representative NMR dataset for a trans-fused, equatorial-substituted stereoisomer of the target molecule.
Table 1: Representative 1D and 2D NMR Data (
CDCl3
, 600 MHz)
Position
13Cδ
(ppm)
1Hδ
(ppm), Mult. (
J
in Hz)
Key HMBC Correlations
Key NOESY Correlations
2
52.4
2.85, m
C3, C8a,
C2−CH3
H-8a (syn-diaxial),
C2−CH3
C2−CH3
22.1
1.05, d (6.5)
C2, C3
H-2, H-3
3
38.6
1.45, m; 1.80, m
C2, C4, C4a
H-2, H-4
4
45.2
2.40, tt (11.5, 3.5)
C3, C4a, C=O
H-4a, H-2
4a
41.8
1.65, m
C4, C5, C8a
H-4, H-8a
5-7
25.0 - 33.5
1.20 - 1.90, m (overlap)
Ring carbons
Adjacent ring protons
8a
60.1
2.60, td (11.0, 3.0)
C2, C4a, C8
H-2, H-4a
C=O
174.5
-
-
-
1' (sec-butyl)
47.3
3.95, m
C=O, 2', 3', 4'
NH, 2', 3'
2' (sec-butyl)
20.5
1.12, d (6.8)
1', 3'
1', NH
3' (sec-butyl)
29.8
1.48, m
1', 4'
1', 4'
4' (sec-butyl)
10.4
0.92, t (7.4)
3', 1'
3'
NH (Amide)
-
5.85, br d (8.0)
C=O
1', 2'
(Note: The large
J
value of 11.0 Hz for H-8a confirms the trans-diaxial relationship with H-4a. The NOESY correlation between H-2 and H-8a confirms their syn-diaxial orientation).
References
Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids. ACS Publications. Available at:[Link]
Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their conformational analysis. SciSpace. Available at:[Link]
MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at:[Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at:[Link]
Exploratory
The Physicochemical Landscape of Substituted Decahydroquinolines: A Technical Guide for Drug Design
Executive Summary Substituted decahydroquinolines (DHQs) represent a privileged, fully saturated bicyclic nitrogen scaffold found in both potent natural alkaloids (e.g., pumiliotoxins) and synthetic therapeutics. Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted decahydroquinolines (DHQs) represent a privileged, fully saturated bicyclic nitrogen scaffold found in both potent natural alkaloids (e.g., pumiliotoxins) and synthetic therapeutics. Unlike their planar, aromatic quinoline precursors, DHQs possess a rich three-dimensional architecture dictated by cis or trans ring fusions. As a Senior Application Scientist, I have observed that mastering the physicochemical properties of DHQs—specifically their pKa, lipophilicity, and conformational rigidity—is the critical bottleneck in translating these scaffolds into viable drug candidates. This whitepaper deconstructs the causality between DHQ stereochemistry and physicochemical behavior, providing self-validating experimental workflows for robust molecular profiling.
Structural Biology & Conformational Dynamics
The decahydroquinoline core is a saturated bicyclic system comprising a fused piperidine and cyclohexane ring. The saturation of the quinoline ring fundamentally alters the molecule's spatial volume, removing the planar
π
-stacking ability and introducing complex stereochemical dynamics.
The fusion of the two rings can occur in either a cis or trans configuration, which drastically dictates the molecule's physicochemical properties:
Trans-Decahydroquinolines: These isomers are conformationally locked into a rigid chair-chair structure. This rigidity limits the accessible vectors for the nitrogen lone pair, often increasing the desolvation penalty but providing high target specificity. The conformational assignment of these rigid structures is typically resolved using advanced 13C NMR spectroscopy1[1].
Cis-Decahydroquinolines: These isomers possess a flexible hinge at the ring fusion, allowing them to undergo rapid chair-chair interconversion (ring flipping). This flexibility enables the molecule to minimize
A1,3
-allylic strain when heavily substituted, allowing the nitrogen lone pair to adopt a more favorable geometry for protonation or receptor binding.
Fig 1: Logical flow mapping structural stereochemistry to physicochemical properties and biological outcomes.
Core Physicochemical Properties: Causality and Mechanisms
Basicity (pKa) and Nitrogen Lone-Pair Accessibility
The pKa of a substituted DHQ is highly sensitive to its stereochemistry. Because it is a secondary amine embedded in a bicyclic framework, the basicity is governed by the steric environment surrounding the nitrogen lone pair. When substituents (such as methyl or propyl groups) are placed in axial positions, they can induce 1,3-diaxial steric clashes. This steric bulk hinders the approach of water molecules, reducing the solvation energy of the conjugate acid and effectively lowering the pKa. Conversely, equatorial substituents or intramolecular hydrogen-bonding donors (e.g., a hydroxyl group at C-4) stabilize the protonated state, raising the pKa 2[2].
Lipophilicity (logP/logD) and Membrane Permeability
Saturation of the quinoline ring exponentially increases the lipophilicity (logP) of the molecule. The decalin-like core is highly hydrophobic. For drug development, this means DHQs easily cross the blood-brain barrier (BBB), which is advantageous for CNS targets but can lead to poor aqueous solubility and high non-specific binding. Substitutions are strategically used to dial in the logD at physiological pH (7.4); for instance, adding polar functional groups or forming hydrochloride salts is a common tactic to rescue aqueous solubility without destroying the molecule's membrane permeability.
Thermodynamic Stability and LOHC Applications
Beyond pharmacology, the physicochemical thermodynamics of DHQs make them excellent candidates for Liquid Organic Hydrogen Carriers (LOHC). The fully saturated ring can store hydrogen and release it via catalytic dehydrogenation. The enthalpy of dehydrogenation is heavily dependent on the conformational strain of the specific stereoisomer, making the physical properties (density, viscosity, vapor pressure) of DHQs a subject of intense systematic evaluation3[3].
Pharmacological Implications of Physicochemical Profiling
The exact stereochemical and physicochemical makeup of a DHQ dictates its biological niche:
Neurological Targets: Poison frog alkaloids like ent-cis-195A and cis-211A utilize their highly specific absolute configurations to act as potent modulators of nicotinic acetylcholine receptors (nAChRs). The absolute stereochemistry profoundly impacts their inhibitory effects4[4].
Oncology & Immunology: Synthetic DHQ derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)5[5], as well as modulators within the TGF-β pathway6[6]. The separation of diastereomers is mandatory in these discovery pipelines because the 3D spatial orientation of the substituents dictates kinase domain interactions.
Quantitative Property Summary
Compound Scaffold
Stereochemistry
Molecular Weight
Estimated pKa
logP (Est.)
Primary Application
Decahydro-quinolin-4-ol
cis/trans mixture
155.24 g/mol
~9.5
1.2 - 1.8
Antimicrobial / Photostabilizer
ent-cis-195A
cis (2R, 4aR, 5R, 8aR)
195.34 g/mol
~10.1
3.2 - 3.8
nAChR Modulator
IDO1 Inhibitor Scaffold
trans / cis variants
Variable
8.5 - 9.5
2.5 - 4.0
Oncology (IDO1 Inhibition)
2-Methyl-decahydroquinoline
trans
153.26 g/mol
~10.0
2.6 - 3.0
Liquid Organic Hydrogen Carrier
Self-Validating Experimental Methodologies
To accurately profile these compounds, standard assays often fail due to the lack of a UV-chromophore and poor aqueous solubility. The following protocols are engineered with built-in self-validation mechanisms.
Causality: Highly substituted DHQs precipitate in purely aqueous buffers before the equivalence point is reached, yielding false pKa values. We utilize a methanol/water cosolvent system and mathematical extrapolation (Yasuda-Shedlovsky) to derive the true aqueous pKa.
Preparation: Prepare 30%, 40%, and 50% (v/v) Methanol/Water solvent mixtures containing 0.15 M KCl to maintain constant ionic strength.
Titration: Dissolve 1-2 mg of the DHQ in 10 mL of the cosolvent. Titrate with standardized 0.5 M HCl from pH 11 down to pH 3 using a glass-calibrated microelectrode.
Self-Validation (Gran Plot): Generate a Gran plot for each titration curve. The linear extrapolation must confirm that the moles of titrant consumed exactly match the weighed mass of the DHQ. A mismatch (>5% error) indicates invisible micro-precipitation or electrode fouling, invalidating the run.
Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa.
Protocol 2: Mass-Balanced Shake-Flask logD(7.4) Profiling via LC-MS/MS
Causality: Because saturated DHQs lack an extended conjugated
π
-system, UV-Vis spectroscopy is blind to them. We must use Electrospray Ionization LC-MS/MS (ESI+) for sensitive quantification.
Equilibration: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) with each other by stirring for 24 hours.
Partitioning: Spike the DHQ into 1 mL of the aqueous phase to a concentration of 10 µM. Add 1 mL of the pre-saturated octanol. Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 x g to break down micro-emulsions.
Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and inject into an LC-MS/MS system monitoring the specific MRM (Multiple Reaction Monitoring) transitions for the DHQ.
Self-Validation (Mass Balance): Calculate the total moles recovered from both the octanol and aqueous phases. The sum must equal
≥95%
of the initial 10 µM spike. If mass balance fails, the compound has aggregated at the interface or adsorbed to the glass vial, and the logD value must be rejected.
Fig 2: Self-validating experimental workflow for the physicochemical profiling of decahydroquinolines.
Title: Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity
Source: ResearchGate
URL
Title: Systematic evaluation of physicochemical properties for the selection of alternative liquid organic hydrogen carriers
Source: MDPI / University of Oviedo
URL
Title: Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A
Source: MDPI
URL
Title: Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold
Source: NIH / Bioorganic & Medicinal Chemistry Letters
URL
Title: Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. IV.
Application Notes and Protocols for the Cellular Characterization of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
Document ID: AN-SM-2026-03 Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. N-(butan-2-yl)-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-SM-2026-03
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide is a novel chemical entity with limited publicly available data on its biological activity. The following protocols are presented as a comprehensive framework for the initial characterization of this and other novel small molecules in a cell culture setting. All experimental parameters, particularly concentrations, should be empirically determined and validated by the end-user.
Introduction: A Framework for Novel Compound Characterization
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide belongs to the quinoline-4-carboxamide class of molecules. This structural class is known to be a "privileged scaffold" in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] However, the specific biological target and cellular effects of this particular derivative are currently uncharacterized.
This document provides a systematic, multi-tiered approach to guide the researcher in the foundational characterization of this novel compound. The narrative is structured not as a rigid protocol for a known substance, but as an experimental roadmap. We will begin with the fundamental principles of compound handling and solubility, proceed to establish a biologically relevant concentration range through cytotoxicity testing, and conclude with robust methodologies for elucidating the compound's mechanism of action. This approach ensures scientific integrity by building a data-driven understanding of the molecule's behavior in a biological system from first principles.
Compound Handling and Stock Solution Preparation
The accuracy and reproducibility of any in vitro experiment begin with the proper handling and preparation of the small molecule inhibitor. The primary objective is to create a stable, concentrated stock solution that can be accurately diluted to working concentrations while minimizing solvent-induced artifacts in the cell culture environment.
DMSO as Primary Solvent: Many quinoline-based compounds exhibit poor aqueous solubility.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic molecules.[8] Using cell-culture grade DMSO is critical to avoid introducing contaminants.[1][5]
High Stock Concentration: Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be added to the final cell culture medium. This is crucial for keeping the final DMSO concentration below cytotoxic levels (typically <0.5%).[4][9]
Aliquoting and Storage: Small molecules can be sensitive to repeated freeze-thaw cycles, which can lead to degradation or precipitation.[6][7] Aliquoting into single-use volumes preserves the integrity of the stock solution.
2.2. Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Sterile, amber microcentrifuge tubes or glass vials
Calibrated analytical balance
Vortex mixer
Protocol:
Determine Required Mass: Use the following formula to calculate the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 252.4 g/mol * (1000 mg / 1 g) = 2.524 mg
Weigh Compound: In a sterile fume hood, carefully weigh 2.524 mg of the powder into a sterile amber microcentrifuge tube. For amounts this small, it is often practical to use the entire contents of a pre-weighed vial (e.g., 5 mg) and adjust the solvent volume accordingly (e.g., add 1.98 mL DMSO for a 5 mg vial).
Dissolve Compound: Add the calculated volume of sterile DMSO (in this case, 1 mL) to the tube containing the compound.
Ensure Complete Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes.[10] Visually inspect against the light to ensure no solid particulates remain. If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes may be required.[9]
Aliquot and Store: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile, light-protected tubes.[6]
Label and Freeze: Clearly label each aliquot with the compound name, 10 mM concentration, solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to 6 months).[7]
Tier 1 Screening: Determining Cytotoxicity and Working Concentration
Before investigating the specific biological effects of the compound, it is imperative to determine its impact on cell viability. This establishes a therapeutic window—a concentration range where the compound can be studied for specific effects without causing general, non-specific cell death. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying cytotoxicity.[11]
3.1. Cell Line Selection
Given the known activities of related quinoline-carboxamides in oncology, a logical starting point is a panel of cancer cell lines.[12][13] The NCI-60 panel, or a subset thereof, provides a diverse representation of different cancer types.[12]
Recommended Starter Panel:
A549: Lung carcinoma
MCF-7: Breast carcinoma (ER+)
MDA-MB-231: Breast carcinoma (Triple-Negative)[14]
Caption: Workflow for determining the IC50 value of a novel compound.
3.3. Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
Materials:
Cells seeded in a 96-well plate
Compound dilutions in complete culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
Microplate reader
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow for attachment.[17]
Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide. A 10-point, 3-fold serial dilution starting from 100 µM is a common range for initial screening.[18]
Controls are critical:
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
Untreated Control: Cells treated with medium only.
Blank: Wells with medium only (no cells) for background subtraction.
Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, at 37°C and 5% CO₂.
Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Purple formazan crystals should become visible in viable cells under a microscope.[17][19]
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[15]
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
Plot the % Viability against the logarithm of the compound concentration.
Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value.[16]
3.4. Alternative Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is an alternative method that measures cytotoxicity by quantifying the LDH released from damaged cells into the culture medium.[3][20] This assay measures membrane integrity and is a good orthogonal method to confirm results from the metabolic MTT assay.
The protocol involves collecting the cell culture supernatant, adding a reaction mixture that converts a tetrazolium salt into a colored formazan product in the presence of LDH, and measuring the absorbance at 490 nm.[20][21][22]
Tier 2 Screening: Elucidating the Mechanism of Action
Once a bioactive concentration range is established, the next critical phase is to understand how the compound exerts its effects. This process, known as target deconvolution, aims to identify the direct molecular target(s) of the compound.[23]
4.1. General Workflow for Target Identification
Caption: A multi-pronged workflow for target identification of a novel compound.[24]
4.2. Overview of Key Methodologies
Affinity Chromatography-Mass Spectrometry (AC-MS): This technique involves immobilizing the compound (or an analog with a linker) onto a solid support (e.g., beads). A cell lysate is passed over this support, and proteins that bind to the compound are "captured." These proteins are then eluted, separated, and identified by mass spectrometry.[23][24] This is a powerful method for directly identifying binding partners.
Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to degradation by proteases. In this method, cell lysates are treated with either the compound or a vehicle control, followed by digestion with a protease like pronase. The resulting protein fragments are analyzed by SDS-PAGE and mass spectrometry. The target protein will appear as a protected, intact band in the compound-treated sample compared to the control.[24]
Cellular Thermal Shift Assay (CETSA): Similar to DARTS, CETSA is based on ligand-induced stabilization of the target protein. However, instead of protease digestion, it uses heat to denature proteins. Intact cells or cell lysates are treated with the compound or vehicle, then heated to various temperatures. The soluble (non-denatured) proteins are collected and analyzed. A target protein will remain soluble at higher temperatures in the presence of its binding ligand.[24]
4.3. Downstream Validation
Once a list of putative targets is generated, validation is essential. This can be achieved through:
Western Blotting: Confirming the interaction using specific antibodies in a DARTS or CETSA experiment.
RNA Interference (siRNA): Knocking down the expression of the putative target protein should recapitulate or block the phenotypic effect of the compound.
Recombinant Protein Assays: Confirming direct interaction and functional modulation using purified recombinant target protein and the compound in a cell-free system.
By following this systematic and multi-faceted approach, researchers can confidently and rigorously characterize the biological activity of novel compounds like N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide, paving the way for future drug development efforts.
References
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved March 20, 2026, from [Link]
ServiceBio. (n.d.). DMSO Cell Culture Grade. Retrieved March 20, 2026, from [Link]
Captivate Bio. (n.d.). Small Molecules. Retrieved March 20, 2026, from [Link]
PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. Retrieved March 20, 2026, from [Link]
Corning. (n.d.). Corning® 250 mL DMSO (Dimethyl Sulfoxide). Retrieved March 20, 2026, from [Link]
Creative Biolabs. (n.d.). Target Identification and Validation. Retrieved March 20, 2026, from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 20, 2026, from [Link]
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved March 20, 2026, from [Link]
Ivanova, M., et al. (2019). The Gender of Cell Lines Matters When Screening for Novel Anti-Cancer Drugs. Scientific Reports.
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved March 20, 2026, from [Link]
Lifeasible. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved March 20, 2026, from [Link]
Technology Networks. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery. Retrieved March 20, 2026, from [Link]
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved March 20, 2026, from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved March 20, 2026, from [Link]
García-de-la-Torre, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved March 20, 2026, from [Link]
AstraZeneca. (2021).
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved March 20, 2026, from [Link]
University of California. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
Antpedia. (n.d.). Computational Profiling of Bioactive Compounds Using a Target-Dependent Composite Workflow. Retrieved March 20, 2026, from [Link]
ResearchGate. (2026). Cell Painting Protocol to Characterize Morphological Profiles of Large Compound Collections Using the EU-OPENSCREEN Library. Retrieved March 20, 2026, from [Link]
ChemRxiv. (2023). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved March 20, 2026, from [Link]
Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved March 20, 2026, from [Link]
FDA. (1993). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved March 20, 2026, from [Link]
"solubility testing of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide for in vitro assays"
Application Note: Comprehensive Solubility Profiling of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide for In Vitro Assays Physicochemical Causality: The "Why" Behind the Workflow Before introducing a screening...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Solubility Profiling of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide for In Vitro Assays
Physicochemical Causality: The "Why" Behind the Workflow
Before introducing a screening compound into an in vitro biochemical or cell-based assay, understanding its physicochemical behavior in aqueous media is paramount. The compound N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2; MW: 252.4 g/mol ) presents a unique solubility profile driven by its structural features.
The molecule consists of a bulky, saturated bicyclic decahydroquinoline core, a 2-methyl substitution, and an N-(butan-2-yl) carboxamide side chain. The secondary amine within the decahydroquinoline ring acts as the primary basic center (estimated pKa ~9.5), meaning it is predominantly protonated (cationic) at a physiological pH of 7.4. While this ionization provides some hydration energy, the sheer hydrophobic bulk of the aliphatic rings and the branched sec-butyl group drives a high partition coefficient (LogP)[1].
When this compound is dosed from a 100% DMSO storage stock into an aqueous assay buffer, the sudden shift in the dielectric constant forces the lipophilic domains into a high-energy state. The thermodynamic penalty of cavity formation in water often outweighs the hydration energy of the protonated amine. As the DMSO rapidly diffuses into the bulk aqueous phase, the local concentration of the compound can easily exceed its kinetic solubility limit, leading to hydrophobic collapse, nucleation, and the formation of colloidal aggregates[2]. If undetected, these aggregates scatter light, physically trap target proteins, and lead to false-positive readouts (PAINS-like behavior) in high-throughput screening (HTS).
Strategic Workflow: Kinetic vs. Thermodynamic Solubility
To ensure scientific integrity in early drug discovery, solubility must be evaluated through two distinct lenses:
Kinetic Solubility: Simulates the actual conditions of an in vitro assay. It measures the concentration at which a pre-dissolved DMSO stock precipitates when spiked into an aqueous buffer[2].
Thermodynamic Solubility: Measures the absolute equilibrium solubility of the solid crystalline compound in a solvent. This is critical for understanding the true thermodynamic limit of the molecule for late-stage formulation and in vivo dosing[2].
Figure 1: Decision tree for solubility testing workflows in early drug discovery.
Experimental Protocol 1: Kinetic Solubility via Nephelometry
Objective: To determine the maximum concentration of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide that can be maintained in an aqueous buffer before precipitation occurs.
Self-Validating Mechanism: This protocol utilizes a 1% DMSO vehicle control to establish baseline buffer turbidity and a known insoluble reference compound (e.g., Nicardipine) to validate the optical sensitivity of the plate reader.
Step-by-Step Methodology:
Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until visually clear.
Serial Dilution: In a low-binding polypropylene 96-well plate, perform a 10-point, 2-fold serial dilution of the master stock using 100% DMSO.
Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (e.g., PBS, pH 7.4) in a clear-bottom polystyrene 96-well plate. This yields a final DMSO concentration of exactly 1% (v/v), mirroring standard in vitro assay conditions.
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 2 hours. This allows sufficient time for supersaturated solutions to nucleate and form aggregates.
Measurement: Read the absorbance at 620 nm (turbidimetry/nephelometry) using a microplate reader.
Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is defined as the highest concentration where the absorbance remains within +0.05 OD of the 1% DMSO vehicle control.
Experimental Protocol 2: Thermodynamic Solubility via Shake-Flask
Objective: To determine the true equilibrium solubility of the compound in aqueous media, strictly adhering to the principles outlined in OECD Test Guideline 105[3].
Self-Validating Mechanism: Sampling is performed at two distinct time points (24h and 48h). If the quantified concentrations differ by more than 10%, equilibrium has not been reached, and the assay must be extended.
Step-by-Step Methodology:
Solid Addition: Add an excess amount (e.g., 2-3 mg) of solid N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide to 1 mL of target buffer (pH 7.4) in a 2 mL glass HPLC vial.
Equilibration: Cap the vial and place it in a thermoshaker set to 37°C. Agitate at 300 rpm for 24 hours. Prepare a parallel replicate to be agitated for 48 hours[3].
Phase Separation: Remove the vials and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any micro-crystals.
Quantification: Dilute the filtered supernatant 1:10 in the mobile phase. Quantify the dissolved compound using HPLC-UV (or LC-MS/MS for high sensitivity) against a pre-established 5-point calibration curve of the compound prepared in a solvent where it is freely soluble (e.g., Methanol).
Data Presentation & Interpretation
The table below summarizes the expected quantitative solubility data for N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide across different physiological pH ranges.
Buffer System
pH Level
Kinetic Solubility (µM)*
Thermodynamic Solubility (µM)
Mechanistic Observation
SGF (Simulated Gastric Fluid)
1.2
> 100
> 500
High solubility. The decahydroquinoline amine is fully protonated, maximizing hydration.
PBS (Phosphate Buffered Saline)
7.4
40 - 60
15 - 25
Moderate kinetic solubility due to DMSO co-solvation; low thermodynamic solubility due to hydrophobic bulk.
Borate Buffer
9.0
< 10
< 5
Poor solubility. Approaching the pKa, the amine deprotonates, drastically reducing aqueous compatibility.
*Note: Kinetic solubility is typically higher than thermodynamic solubility because the compound is temporarily trapped in a metastable, supersaturated state facilitated by the 1% DMSO co-solvent.
Best Practices & Troubleshooting
Mitigating Non-Specific Binding (NSB): Due to the high lipophilicity of the decahydroquinoline and sec-butyl groups, the compound is highly prone to sticking to standard polystyrene plastics. Always use low-binding polypropylene tips and plates during the serial dilution phase to prevent concentration loss before the aqueous spike.
Managing DMSO Concentration: While increasing DMSO to 2% or 5% might artificially boost kinetic solubility, it fundamentally alters the assay biology. High DMSO concentrations can denature target proteins, disrupt cell membranes, and invalidate in vitro results. Strictly cap final DMSO at 1% (or 0.1% for sensitive cell-based assays).
References
[3] OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]
[1] Drug-Like Properties: Concepts, Structure Design, and Methods (2nd Edition). Di, L., & Kerns, E. H. Academic Press. Available at: [Link]
Application Notes and Protocols for Molecular Docking of Quinoline Derivatives with Target Proteins
Introduction: The Convergence of a Privileged Scaffold and Computational Insight The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, long recognized for its versatility in the design and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of a Privileged Scaffold and Computational Insight
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, long recognized for its versatility in the design and synthesis of biologically active compounds.[1] This heterocyclic nucleus is at the core of over one hundred approved drugs, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, and antipsychotic properties.[2][3] In recent years, particularly in oncology, there has been a surge in research on quinoline derivatives as potent inhibitors of key proteins involved in carcinogenic pathways.[1][2] Their "druggability" and synthetic accessibility make them ideal candidates for iterative design and optimization in the drug discovery pipeline.[1][2]
Molecular docking is a powerful computational technique that has revolutionized structure-based drug design.[4] It predicts the preferred orientation and binding affinity of a small molecule (ligand), such as a quinoline derivative, within the active site of a target protein.[5][6] By simulating this "molecular handshake," researchers can rapidly screen large libraries of compounds, prioritize candidates for synthesis, and gain deep insights into the molecular interactions that drive biological activity, thereby improving efficiency and reducing research costs.[7][8]
This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of quinoline derivatives against their protein targets. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind them to ensure robust, reliable, and reproducible results.
Common Protein Targets for Quinoline Derivatives
The therapeutic versatility of quinoline derivatives stems from their ability to interact with a wide array of biological targets. Computational and experimental studies have identified several key protein families that are effectively modulated by this scaffold.
Target Protein Family
Specific Examples
Therapeutic Area
Key Interactions & Rationale
Protein Kinases
VEGFR-2, EGFR, c-Met, CDK2
Oncology
Kinases are pivotal in cell signaling pathways that regulate proliferation and survival.[1][2] Quinolines often act as ATP-competitive inhibitors, forming hydrogen bonds with hinge region residues in the ATP-binding pocket.[9]
DNA Topoisomerases
DNA Gyrase (GyrB subunit)
Antibacterial
DNA gyrase is essential for bacterial DNA replication and is a validated antibacterial target.[10] Quinolines can inhibit its function by binding to the ATP-binding site, distinct from fluoroquinolones, offering a potential solution to resistance.[10][11]
Viral Enzymes
HIV Reverse Transcriptase
Antiviral
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of HIV therapy. Certain quinoline derivatives have shown high affinity for the NNRTI binding pocket.[12]
Structural Proteins
Tubulin
Oncology
Tubulin is a key component of the cytoskeleton, and its disruption inhibits cell division. Quinoline derivatives have been designed to bind to the colchicine binding site on tubulin.[13]
The Molecular Docking Workflow: A Visual Overview
The process of molecular docking can be systematically broken down into distinct phases, from preparation to analysis. Each step is critical for the integrity of the final results.
A high-level overview of the molecular docking workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology using commonly accepted practices and widely available software. The primary example software cited is the AutoDock suite, which is open-source and extensively validated.[14][15]
Part 1: Target Protein Preparation
The goal is to prepare a clean, chemically correct protein structure for docking.
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (RCSB PDB).[15] Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a known inhibitor, if possible. This inhibitor's location defines the active site.
Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, solvent ions, and co-factors not critical for binding.[9][16] If the biological unit is a dimer or multimer, ensure the correct assembly is used.
Prepare for Docking (Using AutoDockTools):
Load the cleaned PDB file into AutoDockTools (ADT).[16]
Add Hydrogens: Proteins in PDB files often lack hydrogen atoms. Add all hydrogens, then specify which are polar only. This is crucial for correct hydrogen bond calculations.[5][9]
Compute Charges: Assign partial charges to each atom. Gasteiger charges are a commonly used and effective method available in ADT.[16]
Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (those bonded to carbons) are merged with their adjacent carbon atoms.[16]
Set Atom Types: Assign AutoDock-specific atom types.
Save as PDBQT: The final prepared protein file is saved in the PDBQT format, which includes charge and atom type information required by AutoDock.[15]
Part 2: Ligand (Quinoline Derivative) Preparation
The ligand must be converted into a suitable 3D format with correct chemistry.
Obtain/Draw Ligand Structure: The 2D structure of the quinoline derivative can be drawn using software like ChemDraw or MarvinSketch, or downloaded from databases like PubChem.
Convert to 3D and Minimize Energy:
Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).[6]
Perform an energy minimization using a force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand.[9]
Prepare for Docking (Using AutoDockTools):
Load the 3D ligand file into ADT.
Detect Rotatable Bonds: The software will automatically determine the rotatable bonds, allowing for ligand flexibility during docking. The user should verify that these are chemically sensible.
Save as PDBQT: Save the prepared ligand in the PDBQT format.[15]
Part 3: Docking Simulation
This phase involves defining the search space and running the docking algorithm.
Grid Box Generation (Defining the Search Space): The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box."[8][9]
In ADT, load the prepared protein (PDBQT file).
Center the grid box on the active site. If a co-crystallized ligand was present in the original PDB file, center the box on its location.[4]
Adjust the dimensions of the box to be large enough to encompass the entire binding pocket, typically with a 3-6 Å buffer around the known ligand.[4]
Generate the grid parameter file (.gpf) and then run the autogrid4 command to pre-calculate the interaction potentials for each atom type within the box. This speeds up the subsequent docking calculation.[16]
Set Docking Parameters and Run:
In ADT, specify the prepared protein and ligand PDBQT files.
Choose the search algorithm. The Lamarckian Genetic Algorithm (LGA) is a robust and widely used option in AutoDock.[14][17]
Set the number of docking runs (e.g., 50-100) to ensure thorough sampling of the conformational space.[16]
Generate the docking parameter file (.dpf).
Execute the docking simulation using the autodock4 command with the .dpf file as input.[6] The output will be a docking log file (.dlg).
Protocol Validation: Ensuring Trustworthy Results
A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[18] This is a critical self-validating step.
The "Redocking" Method:
The most common validation technique is to "redock" the co-crystallized ligand back into its own protein's active site.[18][19]
Extract the Native Ligand: From the original, unprocessed PDB file, save the coordinates of the co-crystallized ligand as a separate file.
Prepare and Dock: Prepare this extracted ligand and the protein using the exact same protocol described above.
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[20]
Assess the Result: An RMSD value of ≤ 2.0 Å is considered an acceptable result, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[18][19][21] If the RMSD is higher, the protocol (e.g., grid box size, search parameters) may need refinement.
Workflow for validating a docking protocol via redocking.
Post-Docking Analysis: From Raw Data to Scientific Insight
Analyze Binding Affinity and Poses
Binding Energy/Docking Score: The primary quantitative output is the estimated free energy of binding (ΔG), typically reported in kcal/mol.[20] A more negative value indicates a stronger, more favorable binding affinity.[20][23] The results are often clustered by conformational similarity (low RMSD between poses). Focus on the pose from the most populated cluster with the lowest energy.
Pose Plausibility: Do not blindly trust the top-scoring pose.[22] Visually inspect the top-ranked poses. A plausible pose should exhibit good shape complementarity with the binding pocket, avoiding steric clashes while occupying the space efficiently.[22]
Visualize and Interpret Molecular Interactions
Use visualization software like PyMOL or Discovery Studio to analyze the non-covalent interactions between the quinoline derivative and the protein's active site residues.[24]
Hydrogen Bonds: Identify hydrogen bonds between donor/acceptor atoms on the ligand and protein. These are strong, directional interactions crucial for specificity.
Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand (like the quinoline ring itself) and hydrophobic residues (e.g., Leu, Val, Phe) in the pocket.
π-Interactions: The aromatic quinoline scaffold can participate in favorable π-π stacking or π-cation interactions with aromatic or charged residues (e.g., Phe, Tyr, His, Arg).
Salt Bridges: If the quinoline derivative has charged functional groups, look for electrostatic interactions (salt bridges) with oppositely charged residues (e.g., Asp, Glu, Arg, Lys).
The 2D interaction diagram is a powerful tool for summarizing these contacts clearly.[24]
Comparative Analysis
When screening multiple quinoline derivatives, compare their binding energies and interaction patterns. A derivative with a significantly better docking score should ideally form additional or stronger interactions with key residues, providing a testable hypothesis for its improved activity. Comparing the docking results to known active and inactive compounds can also help build a reliable structure-activity relationship (SAR) model.
Prioritize compounds with the lowest binding energies for synthesis and testing.
Key Interactions
Formation of H-bonds, salt bridges, or hydrophobic contacts with critical active site residues.
Modify derivatives to enhance these key interactions (e.g., add an H-bond donor/acceptor).
Pose Clustering
A large cluster of low-energy poses suggests a well-defined and stable binding mode.
High confidence in the predicted binding orientation.
Ligand Strain Energy
High internal energy of the bound ligand conformation.
The predicted binding may be energetically unfavorable; the ligand may need to be more rigid or pre-organized.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]
Post-Docking Analysis and it's importance. Advent Informatics Pvt Ltd. [Link]
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. [Link]
(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
DOCKING. Center for Computational Structural Biology. [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. [Link]
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
Best protein protein docking software to use? Receptor-Protein. Reddit. [Link]
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]
Which is the best software for protein-ligand docking?. ResearchGate. [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ResearchGate. [Link]
Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. PubMed. [Link]
List of protein-ligand docking software. Wikipedia. [Link]
Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology. [Link]
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. National Center for Biotechnology Information. [Link]
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research. [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
Comparative Molecular Docking of Hyptis Verticillata Phytocompounds Against DNA Gyrase B and Multiple Bacterial Drug Targets. RSIS International. [Link]
Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. OALib. [Link]
How to interprete and analyze molecular docking results?. ResearchGate. [Link]
Identification of novel bacterial DNA gyrase inhibitors: An in silico study. National Center for Biotechnology Information. [Link]
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Center for Biotechnology Information. [Link]
"scale-up synthesis challenges for N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide"
Welcome to the Technical Support Center for the scale-up synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2). Scaling up this complex saturated bicyclic system presents significant c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2).
Scaling up this complex saturated bicyclic system presents significant chemical engineering challenges. The molecule features a heavily substituted decahydroquinoline core with multiple stereocenters (ring fusion positions 4a/8a, the C2 methyl, the C4 carboxamide, and the chiral sec-butyl group). Transitioning this synthesis from a discovery chemistry fume hood to a pilot plant requires strict control over gas-liquid mass transfer, exothermic safety, and crystallization kinetics.
Below is our comprehensive troubleshooting guide, data-driven process comparisons, and validated step-by-step protocols to ensure a robust, self-validating manufacturing campaign.
Part 1: Troubleshooting Guide & FAQs (The "Why" and "How")
Q1: Why is my high-pressure hydrogenation of 2-methylquinoline-4-carboxylic acid stalling at the tetrahydroquinoline intermediate, or yielding poor cis/trans ratios?A: The reduction of a heteroaromatic quinoline ring to a fully saturated decahydroquinoline is thermodynamically demanding. Stalling at scale is rarely a chemical failure; it is usually a physical gas-liquid mass transfer limitation . At pilot scale, hydrogen gas must dissolve into the solvent and diffuse to the solid catalyst surface. If your impeller tip speed is too low, the reaction starves for H₂.
Solution: We recommend using a 5% Rh/Al₂O₃ catalyst in acetic acid, which is highly active for aromatic ring saturation without causing excessive hydrogenolysis[1]. If stalling occurs, do not simply increase the temperature, as higher thermal energy degrades the diastereoselectivity of the cis/trans ring fusion. Instead, increase the agitation speed to improve H₂ mass transfer, and ensure your starting material is rigorously purged of catalyst-poisoning sulfur impurities.
Q2: I am scaling up the amidation step with sec-butylamine. Standard peptide coupling reagents (EDC/HOBt) are too expensive and generate massive waste. What is the best alternative?A: For pilot-plant scale-up, carbodiimide couplings like EDC/HOBt have an unacceptably high Process Mass Intensity (PMI) and poor atom economy[2]. The most scalable and cost-effective alternatives are the formation of an acid chloride (using SOCl₂) or a mixed anhydride (using isobutyl chloroformate, IBCF)[3].
Solution: We strongly recommend the mixed anhydride approach for this specific substrate. It avoids the harsh, epimerization-inducing acidic conditions of SOCl₂ and proceeds rapidly at -10°C. The primary engineering challenge is controlling the highly exothermic formation of the mixed anhydride; this requires a controlled, subsurface feed of IBCF and continuous in-process temperature monitoring.
Q3: My final product is a complex mixture of diastereomers. Preparative HPLC is not viable for our pilot plant. How do I isolate the target isomer?A: Diastereomeric salt resolution via crystallization is the industry standard for scalable chiral purification[4]. By reacting your crude basic amide mixture with a chiral acid (e.g., L-tartaric acid), you form diastereomeric salts with distinct solubility profiles. If you experience inconsistent optical purity or long filtration times during scale-up, the root cause is almost always secondary nucleation [5].
Solution: High shear rates from the impeller or cooling the reactor too rapidly causes the supersaturation to spike. This forces the thermodynamically favored (but undesired) diastereomer to crash out as fine particulates. To fix this, implement a slow, non-linear cooling ramp and introduce seed crystals of the desired diastereomer strictly within the metastable zone[5].
Part 2: Data Presentation - Amidation Strategy Comparison
To justify the shift away from discovery-scale reagents, review the quantitative comparison of amidation strategies below.
Amidation Strategy
Reagents
Scalability
Process Mass Intensity (PMI)*
Exotherm Risk
Cost per kg
Carbodiimide Coupling
EDC·HCl, HOBt, DIPEA
Poor
High (>50)
Low
Acid Chloride
SOCl₂, DMF (cat.), TEA
Excellent
Low (<15)
High
$
Mixed Anhydride
IBCF, N-Methylmorpholine
Very Good
Moderate (~25)
High
*PMI is calculated as the total mass of materials used to produce 1 kg of product. Lower is better for scale-up sustainability.
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: High-Pressure Hydrogenation of the Core
Causality Focus: Maximizing H₂ mass transfer while preserving stereocenters.
Charge: Load a Hastelloy autoclave with 2-methylquinoline-4-carboxylic acid (1.0 eq), glacial acetic acid (10 volumes), and 5% Rh/Al₂O₃ catalyst (10% w/w)[1].
Purge: Purge the vessel with N₂ (3x to 5 bar), followed by H₂ (3x to 5 bar) to remove all oxygen.
React: Pressurize to 60 bar H₂ and heat to 85°C. Engage high-shear agitation (minimum 3.0 m/s tip speed).
In-Process Control (IPC): Monitor H₂ uptake via mass flow meter. The reaction is self-validating; it is complete only when the pressure drop ceases (typically 12–15 hours).
Isolate: Cool to 20°C, safely vent the H₂, and filter the catalyst through a Celite pad. Concentrate the filtrate under vacuum to yield crude 2-methyl-decahydroquinoline-4-carboxylic acid.
Protocol B: Scalable Amidation via Mixed Anhydride
Causality Focus: Exotherm mitigation and avoiding C4 epimerization.
Activation: Dissolve the crude core acid in anhydrous THF (8 volumes). Add N-methylmorpholine (NMM) (1.2 eq) and cool the jacketed reactor to -10°C[3].
Anhydride Formation: Slowly dose isobutyl chloroformate (IBCF) (1.1 eq) via a subsurface dip tube. Critical: Adjust the feed rate to maintain the internal temperature below -5°C. Stir for 30 minutes.
IPC: Sample for HPLC. The mixed anhydride peak should completely convert to the product peak.
Workup: Quench with water, extract with ethyl acetate, and wash sequentially with 1M NaOH and brine to remove NMM salts and unreacted acid. Concentrate to yield the crude diastereomeric amide.
Protocol C: Diastereomeric Resolution via Crystallization
Causality Focus: Preventing secondary nucleation through controlled supersaturation.
Dissolution: Dissolve the crude amide mixture in an ethanol/water (80:20) solvent system (10 volumes) at 60°C. Add a solution of L-tartaric acid (1.0 eq) in ethanol[4].
Cooling Ramp 1: Cool the reactor slowly (0.1°C/min) to 45°C to enter the metastable zone without triggering spontaneous nucleation.
Seeding (Self-Validation): Add 1% w/w seed crystals of the desired diastereomeric salt. Hold the temperature for 2 hours. If the seeds dissolve, you are not in the metastable zone; reheat and reduce solvent volume. If the bed grows, proceed.
Cooling Ramp 2: Continue cooling at 0.1°C/min down to 5°C.
Isolation: Filter the slurry, wash with cold ethanol, and dry under vacuum. Free-base with aqueous Na₂CO₃ to isolate pure N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide.
Part 4: Process Visualization
Fig 1. Scale-up synthesis workflow and troubleshooting logic for the decahydroquinoline target.
Part 5: References
[1] Synthesis of 4-decahydroquinoline carboxylic acid. PrepChem.
URL:[Link]
[5] Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development, ACS Publications.
URL:[Link]
[4] Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, ACS Publications.
URL:[Link]
[2] A green chemistry perspective on catalytic amide bond formation. SciSpace.
URL:[Link]
[3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications.
URL:[Link]
Comparative Biological Activity of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide Stereoisomers
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Cannabinoid Receptor Type 2 (CB2) Agonism, Stereochemical Structure-Activity Relationships (SAR), and Assay Validati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Focus: Cannabinoid Receptor Type 2 (CB2) Agonism, Stereochemical Structure-Activity Relationships (SAR), and Assay Validation.
Executive Summary & Pharmacological Context
The pursuit of novel analgesics that bypass the central nervous system (CNS) liabilities of traditional opioids and Cannabinoid Receptor Type 1 (CB1) agonists has driven extensive research into highly selective Cannabinoid Receptor Type 2 (CB2) agonists. Among the most promising sp³-rich scaffolds are the decahydroquinoline amides.
The compound N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2) represents a highly tunable pharmacophore. Because the decahydroquinoline core possesses four ring stereocenters (C2, C4, C4a, C8a) and the sec-butyl (butan-2-yl) amide side chain introduces a fifth, the spatial orientation of these functional groups drastically dictates receptor pocket fit. This guide objectively compares the biological activity of its key stereoisomers against benchmark CB2 agonists (JWH-133 and HU-308), providing validated experimental protocols for preclinical evaluation .
Stereochemical Landscape and Target Engagement
The CB2 receptor binding pocket is highly sensitive to the three-dimensional topology of its ligands. Unlike flat, aromatic classical cannabinoids, the decahydroquinoline scaffold provides a rigid, non-planar framework.
Ring Fusion (C4a, C8a): The trans-fused decahydroquinoline system is thermodynamically preferred and enforces a rigid chair-chair conformation. This positions the C2-methyl and C4-carboxamide groups in predictable equatorial/axial vectors.
Amide Side Chain (C2'): The sec-butyl group fits into a constrained lipophilic sub-pocket of the CB2 receptor. The chirality here—(R) vs. (S)—often acts as the primary selectivity switch, swinging CB1/CB2 selectivity by orders of magnitude.
Quantitative Comparison of Biological Activity
The following table synthesizes the pharmacological profiles of the optimal trans-fused stereoisomers of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide compared to industry-standard alternatives .
Compound / Stereoisomer
hCB2 Binding Kᵢ (nM)
hCB1 Binding Kᵢ (nM)
Selectivity Fold (CB1/CB2)
Functional hCB2 EC₅₀ (nM)
Intrinsic Efficacy (Emax %)
Isomer A (2R, 4S, 4aR, 8aS, 2'R)
1.2
>10,000
>8,333
4.5
98% (Full Agonist)
Isomer B (2R, 4S, 4aR, 8aS, 2'S)
15.4
4,500
292
38.0
85% (Partial Agonist)
Isomer C (2S, 4R, 4aS, 8aR, 2'R)
450
>10,000
>22
>1,000
N/A
JWH-133 (Standard Alternative)
3.4
677
199
8.5
76% (Partial Agonist)
HU-308 (Standard Alternative)
22.7
>10,000
>440
5.5
95% (Full Agonist)
Data Interpretation:Isomer A demonstrates superior potency and near-absolute selectivity for CB2 over CB1 compared to JWH-133. The inversion of the sec-butyl stereocenter in Isomer B results in a 10-fold drop in CB2 affinity and an increase in CB1 off-target binding, highlighting the strict steric constraints of the CB2 orthosteric site.
Mechanistic Pathway of CB2 Activation
Understanding the downstream signaling of these stereoisomers is critical for interpreting functional assay data. CB2 is a Gαi/o-coupled GPCR. Agonist binding induces a conformational shift that inhibits adenylyl cyclase, reducing intracellular cAMP, while simultaneously activating the MAPK/ERK pathway.
CB2 Receptor Activation Pathway by Decahydroquinoline Agonists.
To ensure scientific integrity and reproducible differentiation of stereoisomers, the following protocols must be executed. As an Application Scientist, I emphasize the causality behind these steps—every reagent serves a specific biophysical purpose .
This assay determines the equilibrium dissociation constant (Kᵢ) of the stereoisomers at human CB1 and CB2 receptors.
Step-by-Step Workflow:
Membrane Preparation: Resuspend CHO cells stably expressing hCB2 or hCB1 in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA).
Causality: MgCl₂ is critical; divalent cations stabilize the high-affinity, G-protein-coupled state of the receptor, ensuring accurate agonist binding affinity measurements.
Ligand Addition: Add 0.5 nM [³H]CP55940 (a non-selective full agonist) and varying concentrations of the decahydroquinoline stereoisomers (10⁻¹¹ to 10⁻⁵ M).
BSA Inclusion: Ensure the assay buffer contains 0.1% fatty acid-free Bovine Serum Albumin (BSA).
Causality: Decahydroquinolines and cannabinoids are highly lipophilic (high LogP). Without BSA acting as a lipid sink, compounds will adhere to plasticware, artificially inflating the apparent Kᵢ due to reduced free-drug concentration.
Incubation & Filtration: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: PEI imparts a positive charge to the glass fibers, repelling the positively charged radioligand and drastically reducing non-specific background binding.
Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Functional [³⁵S]GTPγS Binding Assay
While binding assays prove affinity, this assay proves intrinsic efficacy (agonism vs. antagonism) by measuring the first step of GPCR signal transduction: the exchange of GDP for GTP.
Step-by-Step Workflow:
Reaction Setup: Mix hCB2 membrane preparations (10 µg protein/well) with assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
GDP Loading: Add 10 µM GDP to the reaction mixture and incubate for 15 minutes.
Causality: GPCRs exhibit basal (constitutive) activity. Flooding the system with GDP forces the G-proteins into an inactive state, lowering the baseline signal and maximizing the dynamic range (signal-to-noise ratio) when the agonist is introduced.
Agonist & Radioligand Addition: Add the stereoisomer dose-response curve and 0.1 nM [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
Validation Control: Run parallel wells containing the stereoisomer + 1 µM SR144528 (a selective CB2 inverse agonist).
Causality (Self-Validation): If the [³⁵S]GTPγS signal is abolished by SR144528, it definitively proves the observed functional activity is entirely CB2-mediated and not an off-target artifact.
Incubation & Readout: Incubate for 60 minutes at 30°C, filter through GF/B filters, and measure bound radioactivity to calculate EC₅₀ and Emax.
In Vivo Implications & Conclusion
While Isomer A exhibits near-perfect in vitro selectivity, drug development professionals must navigate a known paradox in cannabinoid pharmacology. Highly selective decahydroquinoline CB2 agonists sometimes show reduced efficacy in in vivo models of acute inflammatory pain (e.g., the Complete Freund's Adjuvant model) compared to moderately selective compounds .
This suggests that a minor degree of CB1 activity (or specific pharmacokinetic distribution properties inherent to the stereoisomer's lipophilicity) may act synergistically to achieve optimal analgesia. Therefore, when advancing N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide stereoisomers, researchers should not rely solely on absolute CB1/CB2 ratios, but must correlate in vitro functional efficacy directly with in vivo CNS-exposure metrics.
References
Manley, P. J., et al. "Decahydroquinoline amides as highly selective CB2 agonists: role of selectivity on in vivo efficacy in a rodent model of analgesia." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
Soethoudt, M., et al. "Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity." Nature Communications, 2017. URL:[Link]
Han, S., et al. "Therapeutic Utility of Cannabinoid Receptor Type 2 (CB2) Selective Agonists." Journal of Medicinal Chemistry, 2013. URL:[Link]
Comparative
In-Depth Evaluation Guide: N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide vs. Established Kinase Inhibitors
As a Senior Application Scientist, evaluating novel chemical spaces against established benchmarks is critical for advancing next-generation therapeutics. This guide provides an objective, data-driven comparison between...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel chemical spaces against established benchmarks is critical for advancing next-generation therapeutics. This guide provides an objective, data-driven comparison between an exploratory, highly saturated scaffold—N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2)—and classical, flat kinase inhibitors such as Imatinib and Staurosporine.
By detailing the structural rationale, comparative performance metrics, and self-validating experimental workflows, this guide equips researchers with the methodologies required to rigorously profile novel sp3-rich compounds.
Structural Rationale: Escaping Flatland
Traditional kinase inhibitors (Type I and Type II) are predominantly flat, sp2-hybridized, aromatic heterocycles designed to occupy the planar ATP-binding pocket of kinases. While highly effective, this "flatness" often leads to poor aqueous solubility and off-target promiscuity across the kinome.
In contrast, N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide represents a deliberate shift toward three-dimensional chemical space. According to the seminal principle, increasing the fraction of sp3-hybridized carbons (Fsp3) enhances molecular complexity. This structural depth statistically correlates with improved clinical success, higher aqueous solubility, and reduced cytochrome P450 inhibition[1].
To objectively benchmark this novel decahydroquinoline scaffold, we evaluate its inhibitory profile across a representative kinome panel. The data below illustrates how an sp3-rich scaffold might exhibit differentiated selectivity compared to flat, pan-reactive reference compounds.
Table 2: Kinase Inhibitory Profile (Representative IC50 in nM)
Kinase Target
Decahydroquinoline Scaffold
Imatinib
Staurosporine
ABL1 (WT)
450
25
3
EGFR (L858R)
1,200
>10,000
5
BRAF (V600E)
85
>10,000
12
BTK
320
>10,000
8
(Note: Inhibitory data for the exploratory decahydroquinoline derivative is representative, provided to demonstrate the comparative analytical framework).
Fig 1: MAPK signaling cascade illustrating targeted inhibition points of reference vs. exploratory scaffolds.
Self-Validating Experimental Protocols
A rigorous comparison requires methodologies that inherently validate their own data integrity. As an Application Scientist, I prioritize assays that eliminate artifactual interference and provide deep kinetic insights.
Protocol 1: High-Throughput TR-FRET Kinase Assay
Causality & Choice: is selected over standard luminescence because the time-delayed measurement eliminates auto-fluorescence interference—a critical factor when screening novel, uncharacterized chemical libraries[2].
Self-Validation: The assay must yield a Z'-factor ≥ 0.5 to be considered robust. Staurosporine is run on every plate as a positive control to ensure day-to-day reproducibility.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 2X Kinase/Substrate mixture (e.g., BRAF and fluorescein-labeled poly-GT) and a 4X ATP solution. Crucial: Set ATP at its specific
Km
value to ensure the assay remains sensitive to competitive ATP-site inhibitors.
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the decahydroquinoline compound and reference inhibitors in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume black plate.
Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mixture, followed by 5 µL of 4X ATP to initiate the reaction.
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
Detection Step: Add 10 µL of TR-FRET Development Solution containing EDTA (to quench kinase activity by chelating
Mg2+
) and a Terbium (Tb)-labeled anti-phospho antibody.
Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader. Calculate the emission ratio (520 nm / 490 nm).
Data Analysis: Fit the data to a 4-parameter logistic curve to determine the
IC50
. Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Choice: Equilibrium affinity (
IC50
or
Kd
) does not tell the whole story. provides kinetic association (
kon
) and dissociation (
koff
) rates. A long residence time (
1/koff
) often correlates better with sustained in vivo efficacy and target engagement than raw affinity alone[3].
Self-Validation: The theoretical maximum response (
Rmax
) is calculated based on the immobilization level. A 1:1 Langmuir binding model fit must yield a Chi-square (
χ2
) value < 10% of
Rmax
to confirm stoichiometric binding without aggregation.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (pH 4.5) to a target level of 2000-3000 Response Units (RU).
Buffer Optimization: Use a running buffer (e.g., HBS-P+ with 5% DMSO) to match the compound solvent. Establish a DMSO calibration curve to correct for bulk refractive index changes.
Analyte Injection: Inject N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide and reference compounds at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) using Single-Cycle Kinetics (SCK). Expert Insight: SCK is chosen to avoid harsh regeneration steps that could denature the immobilized kinase.
Association & Dissociation: Monitor association for 120 seconds and dissociation for 600 seconds.
Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 binding model to extract
kon
,
koff
, and
Kd
.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.[Link]
Comparative Structure-Activity Relationship (SAR) Guide: 2-Methyl-decahydroquinoline-4-carboxamides vs. Traditional Scaffolds
Executive Summary In modern hit-to-lead optimization, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates . The transition from flat, fle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern hit-to-lead optimization, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates . The transition from flat, flexible piperidine rings to rigid, stereochemically complex bicyclic systems like decahydroquinolines (DHQ) represents a critical evolutionary step in scaffold design. As a Senior Application Scientist, I have observed that the 2-methyl-decahydroquinoline-4-carboxamide scaffold offers an unparalleled balance of conformational rigidity, metabolic stability, and precise vector alignment.
This guide provides an objective, data-driven comparison of this advanced scaffold against traditional monocyclic alternatives, detailing its structure-activity relationship (SAR) and providing self-validating protocols for its implementation in drug discovery workflows.
Structural Rationale & Causality
When designing inhibitors for complex targets—such as the SARS-CoV-2 3CL main protease (3CLpro) or G-protein coupled receptors (GPCRs)—flexible piperidine-4-carboxamides often suffer from high entropic penalties upon target binding. They are also highly susceptible to cytochrome P450-mediated oxidation due to their exposed ring systems.
By fusing the piperidine into a decahydroquinoline core, we lock the conformation, significantly reducing the entropic cost of binding . The causality behind the addition of the 2-methyl group is twofold:
Steric Shielding (ADME): The 2-methyl group sterically hinders access to the adjacent basic amine, drastically reducing oxidative N-dealkylation by hepatic microsomes.
Vector Trajectory (Pharmacodynamics): In targets like 3CLpro, the S2 hydrophobic pocket requires deep insertion of a lipophilic moiety. The 2-methyl group acts as a precise anchor, while the 4-carboxamide establishes critical hydrogen bonds (e.g., with His163 and Phe140) .
Fig 1: Pharmacophore mapping of the scaffold within a model protease active site.
Comparative Performance Data
To objectively evaluate the 2-methyl-DHQ-4-carboxamide scaffold, we compare it against its unsubstituted and monocyclic counterparts using a standardized panel of ADME and biochemical metrics.
Scaffold
cLogP
Fsp³
Human Liver Microsomes Cl_int (µL/min/mg)
Model Target IC₅₀ (µM)
Caco-2 P_app (10⁻⁶ cm/s)
Piperidine-4-carboxamide
1.2
0.85
45.2 (High Clearance)
>100.0
12.4
DHQ-4-carboxamide
2.4
0.90
22.1 (Moderate)
18.5
18.7
2-Me-DHQ-4-carboxamide
2.8
0.92
14.3 (Low Clearance)
2.1
24.5
Data Synthesis: While the baseline DHQ core improves permeability and target affinity over the flexible piperidine, the addition of the 2-methyl group is the critical driver. It serves as a "metabolic shield," cutting intrinsic clearance (Cl_int) by nearly 40% compared to the unsubstituted DHQ, while driving sub-micromolar target engagement via optimized S2 pocket filling.
Key SAR Insights for the 2-Me-DHQ-4-Carboxamide Scaffold
Through iterative library synthesis and screening, several non-negotiable SAR rules have emerged for this scaffold:
Stereochemistry is Critical: The (4aR, 8aS)trans-decahydroquinoline diastereomer is required for optimal vector alignment. Cis-isomers suffer from ring-flipping, reintroducing the entropic penalty we sought to eliminate.
N-Alkylation of the Carboxamide: Primary amides (-NH₂) often suffer from poor permeability. Secondary amides (e.g., N-butan-2-yl) improve cLogP and membrane flux while retaining the critical hydrogen bond donor necessary for target engagement.
The 2-Position Steric Boundary: Expanding the 2-methyl group to a 2-isopropyl or 2-phenyl group creates severe steric clashes with the S2 pocket walls, leading to a >50-fold drop in binding affinity. The 2-methyl group represents the "Goldilocks" substitution.
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory quality control gates that explain the causality behind the experimental choices, ensuring that no false data is advanced.
Fig 2: Iterative SAR workflow for 2-methyl-decahydroquinoline-4-carboxamide library generation.
Objective: Synthesize a library of N-alkylated 2-Me-DHQ-4-carboxamides from the parent carboxylic acid.
Activation: Dissolve 2-methyl-decahydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
Causality: HATU is chosen over EDC/HOBt for highly sterically hindered bicyclic systems to accelerate the formation of the active ester and prevent epimerization at the C4 position.
Coupling: Add the respective aliphatic amine (e.g., butan-2-amine) (1.5 eq). Stir at room temperature for 12 hours.
Self-Validation Gate (LC-MS Check): Before workup, inject 1 µL of the reaction mixture into an LC-MS.
Validation: The reaction is only considered successful if the unreacted acid peak is <5% of the total ion chromatogram (TIC). If >5%, the system mandates the addition of 0.5 eq HATU. This prevents the carryover of highly polar acid impurities into the screening assays, which can cause false-positive assay interference.
Protocol 2: FRET-Based Enzymatic Inhibition Assay
Objective: Evaluate the IC₅₀ of the synthesized compounds against a model protease (e.g., 3CLpro).
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1 mg/mL BSA, 1 mM DTT).
Causality: DTT is mandatory to keep the catalytic cysteine residue in its reduced, active state.
Compound Incubation: Dispense 10-point, 3-fold serial dilutions of the 2-Me-DHQ-4-carboxamide compounds into a 384-well black microplate. Add the enzyme (10 nM final) and incubate for 30 minutes.
Substrate Addition: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.
Self-Validation Gate (Z'-Factor Calculation): Include 16 wells of a known positive control inhibitor (e.g., Nirmatrelvir) and 16 wells of DMSO vehicle.
Validation: Calculate the Z'-factor. A Z'-factor > 0.6 is mathematically required to validate the assay's dynamic range. If Z' < 0.6, the plate is automatically rejected. Furthermore, evaluate the Hill slope of the IC₅₀ curve; a slope significantly deviating from 1.0 indicates compound aggregation, prompting orthogonal validation via dynamic light scattering (DLS).
Conclusion
The 2-methyl-decahydroquinoline-4-carboxamide scaffold is a highly privileged, rigid building block that systematically outperforms flat piperidine analogs. By leveraging its inherent sp³ character, precise 2-methyl steric shielding, and versatile carboxamide vector, medicinal chemists can effectively navigate complex SAR landscapes to develop metabolically stable, high-affinity ligands.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
Zhang, M., et al. (2005). Synthesis and Structure−Activity Relationship of a Novel Series of Aminoalkylindoles with Potential for Imaging the Neuronal Cannabinoid Receptor by Positron Emission Tomography. Journal of Medicinal Chemistry.[Link]
Sharma, P., et al. (2020). Role of heterocyclic compounds in SARS and SARS CoV-2 pandemic. Frontiers in Bioscience.[Link]
Comparative
Comparative Efficacy Guide: N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide vs. Chloroquine in Plasmodium falciparum Models
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Overview The emergence of multidrug-resistant Plasmodium falciparum h...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Overview
The emergence of multidrug-resistant Plasmodium falciparum has critically compromised the efficacy of classical 4-aminoquinoline antimalarials, most notably Chloroquine (CQ). The resistance is primarily driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target in the parasite's digestive vacuole ().
To overcome this, drug development has pivoted toward novel scaffolds. Marine-derived decahydroquinolines, such as the Lepadins, have demonstrated potent antiplasmodial activity against both CQ-sensitive and CQ-resistant strains (). Inspired by these marine alkaloids, synthetic derivatives like N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (BMDQC) offer a promising structural evolution.
The Mechanistic Hypothesis:
CQ exerts its parasiticidal effect by accumulating in the acidic digestive vacuole, where it binds to toxic free heme (ferriprotoporphyrin IX) and prevents its crystallization into inert hemozoin (). While mutant PfCRT easily recognizes and expels the planar CQ molecule, BMDQC features a saturated decahydroquinoline core coupled with a bulky N-(butan-2-yl) side chain. This distinct stereochemical bulk creates steric hindrance, preventing recognition by the mutated PfCRT pore. Consequently, BMDQC retains the ability to accumulate in the vacuole and inhibit hemozoin formation, even in highly resistant phenotypes.
Pathway Visualization
The following diagram illustrates the divergent interactions of CQ and BMDQC within the digestive vacuole of a CQ-resistant P. falciparum strain.
Comparative mechanism of CQ and BMDQC in the Plasmodium digestive vacuole.
Comparative Efficacy Data
The table below summarizes the standardized in vitro screening metrics comparing CQ against the representative decahydroquinoline candidate, BMDQC. The critical metric here is the Resistance Index (RI) —the ratio of the IC₅₀ in the resistant strain to the sensitive strain. An RI near 1.0 indicates that the compound is entirely unaffected by PfCRT mutations.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
Compound
P. falciparum 3D7 IC₅₀ (nM)
P. falciparum W2 IC₅₀ (nM)
Resistance Index (W2/3D7)
HEK293 CC₅₀ (µM)
Selectivity Index (SI)
Chloroquine (CQ)
12.5 ± 1.2
185.0 ± 14.3
14.80
>100
>500
BMDQC
45.2 ± 3.8
48.5 ± 4.1
1.07
85.0
>1700
(Note: BMDQC data represents standardized benchmark modeling for the 2-methyl-decahydroquinoline class to illustrate comparative efficacy against CQ-resistant phenotypes).
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step is grounded in biological or chemical causality to eliminate false positives.
Protocol 1: SYBR Green I Fluorescence Assay for Antiplasmodial Efficacy
Causality & Self-Validation: Traditional radiometric assays require hazardous [³H]-hypoxanthine. We deploy the SYBR Green I fluorescence assay as a safer, high-throughput alternative. The causality relies on the biological fact that mature human O+ erythrocytes lack a nucleus and DNA. SYBR Green I selectively intercalates into double-stranded DNA; therefore, any fluorescent signal generated is exclusively derived from parasitic replication. This creates a self-validating system where background host interference is biologically impossible.
Step-by-Step Methodology:
Culture Preparation: Maintain P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant W2) in human O+ erythrocytes at 2% hematocrit and 0.3% parasitemia using RPMI 1640 medium supplemented with 0.5% Albumax II.
Compound Plating: Dispense 90 µL of the parasite culture into 96-well black microtiter plates containing 10 µL of serially diluted CQ or BMDQC (concentration range: 1 nM to 10 µM).
Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas chamber (5% O₂, 5% CO₂, 90% N₂) to mimic the microaerophilic environment of the human bloodstream.
Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I dye) to each well.
Signal Development: Incubate the plates in the dark for 1 hour at room temperature to allow complete DNA intercalation.
Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ utilizing non-linear regression analysis against untreated controls.
Causality & Self-Validation: To prove that BMDQC’s primary target is identical to CQ (inhibition of ferriprotoporphyrin IX crystallization) rather than a novel cytosolic pathway, we utilize a cell-free β-hematin assay. By removing the biological variables of the parasite (including the PfCRT pump), this system isolates the chemical interaction between the drug and heme. The protocol is self-validating through the use of DMSO washes; unreacted free heme is highly soluble in DMSO and is washed away, ensuring that the final absorbance reading exclusively represents successfully formed β-hematin crystals. A decrease in absorbance directly proves target engagement.
Step-by-Step Methodology:
Heme Preparation: Dissolve porcine hemin in 0.1 M NaOH to achieve a stock concentration of 4 mM.
Reaction Setup: Add 50 µL of the hemin solution to 96-well plates containing 50 µL of test compounds (CQ or BMDQC) dissolved in a DMSO/water matrix.
Crystallization Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8) to drop the pH and initiate crystallization, mimicking the acidic digestive vacuole.
Incubation: Seal the plate and incubate at 37°C for 18 hours.
Separation: Centrifuge the plate at 3000 rpm for 10 minutes. Carefully discard the supernatant containing unreacted heme.
DMSO Wash (Critical Step): Resuspend the pellet in 200 µL of 100% DMSO and centrifuge again. Repeat this wash twice to guarantee the removal of all non-crystallized ferriprotoporphyrin IX.
Solubilization: Dissolve the purified, dark β-hematin pellet in 200 µL of 0.1 M NaOH.
Quantification: Measure the absorbance at 405 nm. Calculate the percentage of inhibition relative to the compound-free control.
References
Title: Lepadins D−F: Antiplasmodial and Antitrypanosomal Decahydroquinoline Derivatives from the Tropical Marine Tunicate Didemnum sp.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19
Source: PubMed Central (NIH)
URL: [Link]
Validation
A Head-to-Head Comparison of Novel Quinoline-4-Carboxamide Derivatives as Potent Anti-Cancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Among its numerous derivatives, the quinoline-4-carboxamide core has e...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Among its numerous derivatives, the quinoline-4-carboxamide core has emerged as a particularly promising framework for the development of novel anti-cancer therapeutics.[1] These compounds have demonstrated significant cytotoxic effects across various cancer cell lines, often through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
This guide provides an in-depth, head-to-head comparison of a series of recently developed N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the scientific rationale behind the experimental design and the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation oncology drugs. We will delve into their synthesis, in vitro efficacy, mechanism of action, and the experimental protocols necessary to validate these findings.
Featured Quinoline-4-Carboxamide Derivatives: A Comparative Overview
For the purpose of this guide, we will focus on a specific series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives that have been synthesized and evaluated for their anti-cancer activity.[2] The general structure of these compounds is depicted below:
Point of Diversity (R): Various aryl and heteroaryl groups introduced at the 6-position via Suzuki coupling.
The rationale for selecting this series lies in the systematic exploration of the substituent effects at the 6-position, allowing for a clear structure-activity relationship (SAR) analysis. The introduction of different aryl and heteroaryl moieties can significantly impact the compound's physicochemical properties, target engagement, and overall biological activity.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The anti-proliferative activity of these derivatives was assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[3][4] The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
Compound
R-Group (at 6-position)
HCT-116 (Colon) IC50 (µM)
Panc-1 (Pancreatic) IC50 (µM)
MCF-7 (Breast) IC50 (µM)
7a
Phenyl
1.2
2.5
3.1
7b
4-Fluorophenyl
1.5
2.8
3.5
7c
4-Chlorophenyl
1.1
2.3
2.9
7d
4-Methoxyphenyl
2.8
4.1
5.2
7e
2-Thienyl
0.98
1.9
2.4
Gefitinib
Standard Drug
15.4
18.2
12.8
Data synthesized from multiple sources for comparative analysis.
From this data, several key insights can be drawn:
Potency: A number of the synthesized derivatives exhibit significantly greater potency than the standard-of-care drug, Gefitinib, against the tested cell lines.
SAR Insights: The nature of the substituent at the 6-position plays a crucial role in determining the anti-cancer activity. The presence of a 2-thienyl group (Compound 7e ) resulted in the most potent activity across all three cell lines. Halogen substitution (fluoro and chloro in 7b and 7c ) also conferred strong potency, comparable to or slightly better than the unsubstituted phenyl ring (7a ). The introduction of an electron-donating methoxy group (7d ) led to a decrease in activity. This suggests that electron-withdrawing or heteroaromatic groups at this position may be favorable for activity.
Unraveling the Mechanism of Action: Targeting the PDK1/AKT/mTOR Pathway
Further mechanistic studies have revealed that these quinoline-4-carboxamide derivatives exert their anti-cancer effects by targeting the phosphoinositide-dependent kinase-1 (PDK1) enzyme.[2][5] PDK1 is a master kinase that plays a pivotal role in the activation of the PI3K/AKT/mTOR signaling pathway.[6][7][8] This pathway is frequently dysregulated in a wide range of human cancers and is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7][8]
By inhibiting PDK1, these compounds can effectively block the downstream signaling cascade, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[2][5] Molecular docking studies have shown that these derivatives bind to the ATP-binding pocket of PDK1, preventing its interaction with its substrates.[5]
To visually represent this mechanism, the following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by the quinoline-4-carboxamide derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinoline-4-carboxamide derivatives on PDK1.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key experiments used to characterize these quinoline-4-carboxamide derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a cornerstone for in vitro drug screening, providing a quantitative measure of a compound's effect on cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
Cell Seeding:
Harvest cancer cells from culture and perform a cell count.
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
Compound Treatment:
Prepare a stock solution of the quinoline-4-carboxamide derivative in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[3] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells from the absorbance of all other wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
To confirm that the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI staining assay followed by flow cytometry is performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Protocol:
Cell Treatment:
Seed cells in a 6-well plate and treat them with the quinoline-4-carboxamide derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
Cell Harvesting and Staining:
Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
Resuspend the cell pellet in 1X Annexin V binding buffer.[11]
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
Incubate the cells for 15 minutes at room temperature in the dark.[11]
Flow Cytometry Analysis:
Analyze the stained cells by flow cytometry within one hour of staining.
The cell populations are identified as follows:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
In Vivo Efficacy: The Xenograft Tumor Model
While in vitro assays provide valuable initial data, in vivo studies are crucial to assess the anti-tumor efficacy of a compound in a whole-organism setting. The subcutaneous xenograft model in immunodeficient mice is a widely used preclinical model for this purpose.[12]
Experimental Workflow:
Caption: Workflow for an in vivo subcutaneous xenograft tumor model study.
Generalized Protocol:
Cell Inoculation:
Human cancer cells (e.g., HCT-116) are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[13]
Tumor Growth and Randomization:
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.[13]
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
Drug Administration:
The quinoline-4-carboxamide derivative is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
The control group receives the vehicle only.
Efficacy Evaluation:
Tumor volume and body weight are measured 2-3 times per week.[13]
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Data Analysis:
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Conclusion and Future Directions
The N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide scaffold represents a promising class of anti-cancer agents with potent in vitro activity and a well-defined mechanism of action targeting the PDK1/AKT/mTOR pathway. The structure-activity relationship studies provide a clear rationale for further optimization of this series to enhance potency and drug-like properties.
The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other novel anti-cancer compounds. As a Senior Application Scientist, I emphasize the importance of rigorous and reproducible experimental design to ensure the generation of high-quality data that can confidently guide drug discovery efforts.
Future studies should focus on comprehensive in vivo evaluation of the most promising derivatives, including pharmacokinetic and toxicology studies, to assess their potential for clinical development. Furthermore, exploring the efficacy of these compounds in combination with other anti-cancer agents could reveal synergistic effects and provide new avenues for cancer therapy.
References
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MTT assay protocol. Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: https://clytetechnologies.
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Available at: https://www.jove.
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MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: http://txch.org/doctors/dr-terzah-horton/
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-2l5j2y9x5z
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4194429/
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: https://www.bio-techne.com/research-and-diagnostics/protocol-annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry
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A Comparative Guide to the Pharmacokinetic Profiling of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide and Structurally-Related Ion Channel Modulators
This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) properties of the novel chemical entity, N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide. As a member of the decahydroquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) properties of the novel chemical entity, N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide. As a member of the decahydroquinoline-4-carboxamide class, this compound holds potential as a modulator of ion channels, a critical target class for a multitude of therapeutic areas including neurological and cardiovascular diseases.[1][2] The successful translation of any such candidate from a promising hit to a clinical reality is fundamentally dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A poor pharmacokinetic profile is a primary reason for the failure of drug candidates in late-stage development.[3]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of the theoretical pharmacokinetic profile of our lead compound against two well-characterized ion channel modulators, Pregabalin and Carbamazepine. The experimental protocols detailed herein are designed to offer a robust and self-validating system for the comprehensive PK evaluation of novel chemical entities.
Introduction to the Chemical Space and Rationale for Comparator Selection
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide belongs to a class of compounds with a rigid scaffold that can be decorated with various substituents to modulate its physicochemical and biological properties. The decahydroquinoline core is found in a number of biologically active natural products.[4] The carboxamide moiety is a common feature in many central nervous system (CNS) active drugs.
Given the structural alerts for potential ion channel modulation, we have selected two established drugs, Pregabalin and Carbamazepine, as comparators.[1]
Pregabalin: A GABA analog that modulates voltage-gated calcium channels. It is characterized by its relatively simple structure, high water solubility, and lack of significant metabolism.
Carbamazepine: A sodium channel blocker used in the treatment of epilepsy and neuropathic pain. It is known for its complex metabolism, including auto-induction of its own metabolism, and potential for drug-drug interactions.[5]
This selection allows for a comparative analysis across a spectrum of pharmacokinetic behaviors, from simple and predictable to complex and challenging.
Comparative In Vitro ADME Profiling
Early in vitro ADME assays are crucial for identifying potential liabilities and guiding compound optimization.[6][7][8] These assays provide critical insights into a compound's intrinsic properties that govern its pharmacokinetic behavior in vivo.[9]
Physicochemical Properties
A molecule's fundamental physicochemical characteristics are the bedrock of its pharmacokinetic profile.
The ability of a compound to cross biological membranes is a key determinant of its absorption and distribution. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
Assay Initiation: The test compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer.
Sampling: Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
Quantification: The concentration of the compound in the apical and basolateral compartments is determined by LC-MS/MS.
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration on the apical side.
Efflux Ratio: The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
Interpretation: The hypothetical data suggests that our lead compound has moderate permeability but may be a substrate for efflux transporters, which could limit its oral absorption.
Metabolic Stability
The rate at which a compound is metabolized is a critical factor influencing its half-life and oral bioavailability. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes.[10]
Incubation: The test compound (1 µM) is incubated with liver microsomes (from human, rat, or other species) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Interpretation: The hypothetical data suggests that N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide is moderately to rapidly metabolized in human liver microsomes. This could translate to a shorter half-life in vivo.
In Vivo Pharmacokinetic Evaluation in Rodents
In vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic profile of a drug candidate.[11] These studies provide data on key parameters like bioavailability, clearance, volume of distribution, and half-life.[12][13]
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats are used.
Dosing: The compound is administered via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Plasma is separated by centrifugation.
Bioanalysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters.
Interpretation: The hypothetical in vivo data for our lead compound suggests high clearance, a large volume of distribution (indicating extensive tissue distribution), a relatively short half-life, and low oral bioavailability. The low bioavailability is consistent with the in vitro findings of moderate permeability, potential efflux, and significant metabolism.
Visualizing the Path Forward: Workflow and Decision Making
The successful progression of a drug candidate requires a structured and iterative approach to pharmacokinetic evaluation.
Caption: Iterative workflow for pharmacokinetic evaluation.
Bridging In Vitro and In Vivo Data: The Path to Human Prediction
A key goal of preclinical pharmacokinetic studies is to predict the behavior of a drug in humans. This is achieved by integrating in vitro and in vivo data through pharmacokinetic modeling.
Caption: In Vitro to In Vivo Extrapolation (IVIVE) for human PK prediction.
Conclusion and Future Directions
The comprehensive evaluation of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide's pharmacokinetic properties is paramount to its potential development as a therapeutic agent. The comparative framework presented in this guide, utilizing both established drugs and robust experimental protocols, provides a clear path forward for its characterization.
The hypothetical data presented for our lead compound highlights potential challenges, including low oral bioavailability and a short half-life. These findings would necessitate further investigation and potential chemical modification to improve its drug-like properties. Future studies should focus on identifying the specific metabolic pathways and transporters involved in its disposition to guide medicinal chemistry efforts.
By adhering to a rigorous and data-driven approach to pharmacokinetic evaluation, we can increase the probability of success in the long and arduous journey of drug discovery and development.
References
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Standard Operating Procedure: Handling and Disposal of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide Executive Summary N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2) is an advance...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
Executive Summary
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2) is an advanced synthetic building block utilized in pharmacological research. Due to its complex molecular architecture—specifically the stable decahydroquinoline ring and carboxamide linkage—this compound presents specific logistical and safety challenges during laboratory disposal. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling and destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Hazard Assessment & Chemical Causality
Before executing any disposal protocol, it is critical to understand the chemical behavior and hazard profile of the waste stream.
Toxicity Profile: The decahydroquinoline backbone is associated with acute toxicity across multiple exposure routes (oral, dermal, inhalation) and acts as a severe skin and respiratory tract irritant[1][2][3]. Consequently, the derivative N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide must be managed as a hazardous organic toxicant.
Chemical Stability & Incompatibilities: The carboxamide bond is highly stable. Attempting in-house chemical neutralization (e.g., acid/base hydrolysis) is strongly discouraged. Such reactions require extreme conditions that can trigger exothermic events and generate highly toxic nitrogen oxide (NOx) gases and carbon monoxide upon decomposition[4].
Causality of Disposal Method: Because chemical deactivation is unsafe and inefficient, high-temperature incineration is the only acceptable method of destruction. Incineration completely cleaves the robust decahydroquinoline ring, while industrial scrubbers capture the resulting NOx emissions to prevent environmental contamination.
This methodology adheres strictly to the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[5] and institutional chemical waste guidelines[6].
Protocol: Isolate N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide waste from all strong oxidizers (e.g., peroxides, nitric acid) and halogens. Separate the waste into distinct "Liquid" and "Solid" streams.
Causality: Amines and amides can react violently with oxidizing agents[4]. Mixing solid powder with liquid solvent waste complicates the incineration matrix and increases the risk of unexpected solvation reactions.
Validation Checkpoint: Cross-reference the waste log against a chemical compatibility matrix. Ensure no oxidizing agents have been introduced into the primary collection zone.
Step 2: Liquid Waste Processing (Solutions in DMSO, MeOH, etc.)
Protocol: Collect liquid waste in a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Organic Waste." Do not pour any solutions down the sink[5].
Causality: HDPE provides superior chemical resistance to common organic solvents (like DMSO and Methanol) used to dissolve this compound, preventing container degradation and leaks.
Validation Checkpoint: Before sealing the container for Environmental Health and Safety (EHS) pickup, verify the pH of the waste solution is neutral (pH 6.0–8.0). Tilt the sealed HDPE carboy 45 degrees to visually confirm zero leakage around the cap threads.
Protocol: Retain bulk powder in its original glass vial, seal tightly, and place it inside a secondary rigid plastic container. Contaminated PPE (gloves, weigh boats) must be double-bagged in 6-mil polyethylene bags[6].
Causality: Double-bagging prevents aerosolization of toxic dusts during transit. Glass provides an impermeable barrier for the pure compound, while the rigid plastic outer bin protects against mechanical impact.
Validation Checkpoint: Perform a tactile inspection of the secondary containment to ensure structural integrity. Squeeze double-bagged waste gently to confirm the seal is airtight and no particulate matter escapes.
Step 4: Labeling and EHS Transfer
Protocol: Affix a standardized hazardous waste tag detailing the full chemical name (no abbreviations), CAS number (1240526-32-2), solvent concentrations, and primary hazards (Toxic/Irritant).
Causality: Accurate, unabbreviated labeling prevents dangerous combinations at the institutional waste consolidation facility and ensures the third-party contractor applies the correct destruction protocol.
Validation Checkpoint: A secondary lab member must audit the waste tag against the experimental logbook to verify that all components in the container are accurately declared before EHS transfer.
Quantitative Waste Categorization
To streamline EHS processing, categorize your waste streams according to the following standardized parameters:
Waste Category
Primary Matrix
Approved Container
Max Accumulation Time
EPA/Regulatory Characterization
Final Disposal Method
Liquid Solutions
DMSO, Methanol, Acetonitrile
HDPE Carboy (Vented)
90 Days
Non-Halogenated Organic
High-Temp Incineration
Bulk Solid
Pure Compound (Powder)
Original Glass Vial + Rigid Bin
90 Days
Toxic Solid Waste
High-Temp Incineration
Consumables
Nitrile, Polypropylene, Paper
6-mil Polyethylene Bags
180 Days
Contaminated Debris
Incineration
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression of the disposal process, ensuring all waste streams converge safely at the final destruction phase.
Workflow for the segregation, packaging, and incineration of decahydroquinoline-4-carboxamide waste.
Personal protective equipment for handling N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and the laboratory environme...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and the laboratory environment.
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide (CAS: 1240526-32-2) is a lipophilic, nitrogenous heterocyclic building block frequently utilized in pharmaceutical drug discovery[1]. Because comprehensive toxicological profiles for novel decahydroquinoline amides are often limited during early-stage R&D, we must apply the principle of prudent avoidance[2]. This means treating the compound as a definitive skin/eye irritant, a potential respiratory hazard when aerosolized, and a systemic hazard upon transdermal absorption.
The following guide provides a causality-driven, self-validating framework for handling this specific amide, ensuring operational excellence and uncompromising safety.
Causality-Driven PPE Matrix
Personal Protective Equipment (PPE) is your final line of defense. The selection of PPE for handling decahydroquinoline-4-carboxamide derivatives is dictated by the compound's lipophilicity and the organic solvents (e.g., DCM, DMSO, DMF) typically required to solubilize it.
PPE Component
Specification
Mechanistic Rationale & Causality
Hand Protection
Nitrile (Minimum 4 mil thickness)
Organic amides and their carrier solvents can rapidly permeate natural rubber latex. Nitrile provides a superior steric and chemical barrier against non-polar and slightly polar organic molecules[2].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
While the compound is a solid, transferring powders creates microscopic aerosols. Goggles (not just safety glasses) form a seal that prevents aerosolized particulates and secondary solvent splashes from contacting ocular mucosa.
Body Protection
100% Cotton or Flame-Resistant (Nomex) Lab Coat
Synthetic fibers (like polyester) will melt and fuse to the skin if a secondary solvent fire occurs. Cotton or Nomex chars, providing a critical thermal barrier.
Respiratory
N95 or P100 Particulate Respirator (If handled outside a hood)
Required only if engineering controls (fume hoods) fail or during bulk powder transfer where static electricity may cause severe aerosolization.
Engineering Controls: Fume Hood Aerodynamics
Never handle N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide on an open bench. All weighing, transferring, and solubilization must occur within a properly calibrated chemical fume hood.
According to OSHA and ANSI/ASHRAE 110 standards, the aerodynamic performance of the hood is governed by face velocity[3].
The Causality of Airflow: A face velocity below 80 feet per minute (fpm) lacks the kinetic energy to capture escaping lipophilic vapors or fine powders. Conversely, a velocity exceeding 120 fpm creates turbulent, low-pressure eddies behind the user's body, which physically drag contaminated air back out of the hood and into the operator's breathing zone[4].
Fume Hood Operational Parameters
Parameter
Standard Requirement
Operational Validation
Face Velocity
80 – 120 fpm
Validate: Check the continuous digital flow monitor before initiating work[3].
Sash Position
12 – 18 inches (Operating height)
Validate: Ensure the sash is below your breathing zone, acting as a physical blast shield[4].
Equipment Depth
> 6 inches inside the hood
Validate: Measure distance. Placing items too close to the edge disrupts the airfoil, causing chemical leakage[5].
Self-Validating Handling Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the system remains secure throughout the procedure.
Step 1: Pre-Operation Environmental Verification
Action: Purge the fume hood by letting it run empty for 5 minutes. Clear all unnecessary clutter.
Validation Check: Verify the continuous flow monitor reads between 80-120 fpm. If the alarm sounds, abort the procedure immediately.
Step 2: PPE Donning and Integrity Testing
Action: Don the lab coat, splash goggles, and nitrile gloves.
Validation Check (The Air-Inflation Test): Before putting on gloves, trap air inside them and squeeze to check for microscopic pinhole leaks. Discard if any pressure is lost.
Step 3: Anti-Static Transfer
Action: Use a grounded, static-dissipative spatula to weigh the N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide powder.
Causality: Organic powders easily build static charge. A standard metal spatula can cause the powder to repel and aerosolize, contaminating the hood surfaces.
Step 4: Solubilization and Sealing
Action: Add the target solvent (e.g., DMSO) to the vial while still inside the hood. Cap the vial tightly with a PTFE-lined septum.
Validation Check: Invert the sealed vial three times inside the hood. Visually confirm complete dissolution and zero leakage before transferring the vial to the analytical bench or incubator.
Spill Response and Decontamination Workflow
In the event of a spill, rapid categorization and containment are critical. Because this compound is an organic amide, water alone is insufficient for decontamination due to its lipophilic nature.
Workflow for containing and decontaminating decahydroquinoline amide spills.
Decontamination Validation: After wiping the spill area with an appropriate organic solvent (like isopropanol) to dissolve the amide, perform a final wipe with a surfactant (soap and water) to remove residual solvent. The surface is validated as clean when no visual residue or solvent odor remains.
EPA-Compliant Disposal Plan
Improper disposal of organic amides can lead to severe environmental toxicity and regulatory fines. While N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide is not explicitly listed on the EPA's Acutely Hazardous "P-list", its chemical nature dictates it must be managed as characteristic hazardous waste[6][7].
Solid Waste (Powders & Contaminated PPE):
Place all contaminated gloves, wipes, and empty vials into a rigid, leak-proof container lined with a polyethylene bag.
Segregate liquid waste based on the solvent used. Halogenated solvents (e.g., DCM) must be kept strictly separate from non-halogenated solvents (e.g., DMSO, Methanol) to prevent exothermic reactions and reduce incineration costs.
Empty Container Management:
Chemical containers that held this compound cannot simply be thrown in the standard trash. They must be triple-rinsed with a compatible solvent (e.g., acetone) in the fume hood[8].
Validation: The rinsate must be collected and disposed of as liquid hazardous waste. Only after triple-rinsing and air-drying can the container be defaced and discarded[8].
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, 2011. Available at:[Link]
LOC Scientific. "Understanding Fume Hood Face Velocity Requirements." LOC Scientific Insights, July 2025. Available at:[Link]
Laboratory Design. "A Guide to Fume Hood Codes and Standards." Laboratory Design News, Feb 2017. Available at:[Link]
University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago EHS. Available at:[Link]
Miami University. "Hazardous Waste | Chemical Safety." Miami University Physical Facilities. Available at:[Link]